Acide pyridine-3-boronique

Vue d'ensemble

Description

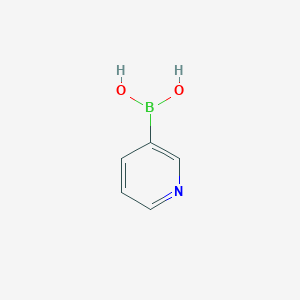

L’acide pyridine-3-boronique est un composé organoboronique de formule moléculaire C5H6BNO2. Il s’agit d’un dérivé de la pyridine, où un groupe acide boronique est attaché à la troisième position du cycle pyridinique. Ce composé est largement utilisé en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura, en raison de sa capacité à former des liaisons carbone-carbone stables .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Applications

Pyridine-3-boronic acid is recognized for its potential in developing anticancer therapies. It has been shown to selectively bind to sialic acids (SAs), which are often overexpressed in cancer cells. This property enhances the targeting of tumor cells, making PBA a candidate for drug delivery systems aimed at improving therapeutic outcomes in cancer treatment. For instance, derivatives such as 5-boronopicolinic acid exhibit high binding constants with SAs under acidic conditions typical of tumor microenvironments, facilitating targeted delivery of chemotherapeutics .

Antibacterial and Antiviral Activity

Research indicates that boronic acids, including PBA, possess antibacterial and antiviral properties. They can inhibit multidrug efflux pumps in bacteria, enhancing the efficacy of existing antibiotics. Studies have shown that PBA derivatives can be effective against resistant strains of Staphylococcus aureus by disrupting their efflux mechanisms .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

Pyridine-3-boronic acid serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. Its ability to participate in these reactions allows for the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The regioselectivity and efficiency of these reactions can be significantly enhanced using PBA as a coupling partner .

Microwave-Assisted Synthesis

Recent advancements have demonstrated that PBA can be utilized effectively in microwave-assisted synthetic protocols. This method reduces reaction times and minimizes side product formation, making it an attractive option for large-scale synthesis .

Sensor Development

Pyridine-3-boronic acid has been employed in the development of sensors due to its ability to form reversible covalent bonds with diols and sugars. These properties make it suitable for detecting biomolecules such as glucose and other saccharides, which is particularly useful in medical diagnostics .

Material Science

Catalysts and Polymerization

In material science, PBA is utilized as a catalyst in various polymerization reactions. Its boron atom facilitates the formation of boronate esters, which are crucial intermediates in synthesizing polymers with specific functionalities . Additionally, PBA derivatives have been explored for their roles in creating functionalized materials with applications ranging from drug delivery systems to smart materials.

Table 1: Biological Activities of Pyridine-3-boronic Acid Derivatives

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| 5-Boronopicolinic Acid | Anticancer | Sialic Acid Binding | |

| N-Diethylaminoboronate | Antibacterial | Staphylococcus aureus | |

| Vaborbactam | Antiviral | β-lactamase Inhibition |

Table 2: Synthetic Applications of Pyridine-3-boronic Acid

| Application | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | |

| Microwave-Assisted Synthesis | Accelerated reaction times | |

| Sensor Development | Detection of glucose and biomolecules |

Case Studies

Case Study 1: Targeted Drug Delivery

A study investigated the use of 5-boronopicolinic acid for delivering anticancer drugs to pancreatic cancer cells. The compound demonstrated significant binding affinity to sialylated glycoconjugates on the cell surface, leading to enhanced drug uptake and reduced side effects compared to conventional delivery methods .

Case Study 2: Antibiotic Resistance

Research focused on the efficacy of pyridine-3-boronic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that these derivatives could potentiate the effects of existing antibiotics by inhibiting efflux pumps, providing a promising strategy for overcoming antibiotic resistance .

Mécanisme D'action

Le mécanisme d’action de l’acide pyridine-3-boronique dans les réactions de couplage croisé implique la formation d’un complexe de transition stable avec le catalyseur au palladium. Ce complexe facilite le transfert du groupe acide boronique au partenaire électrophile, formant une nouvelle liaison carbone-carbone . Dans les applications biologiques, l’this compound peut former des complexes stables avec les sucres et les acides aminés, inhibant des cibles moléculaires spécifiques telles que les pompes d’efflux chez les bactéries .

Analyse Biochimique

Biochemical Properties

Pyridine-3-boronic acid interacts with various enzymes, proteins, and other biomolecules. It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . These interactions are crucial in the formation of new compounds and the progression of biochemical reactions.

Cellular Effects

In cellular processes, Pyridine-3-boronic acid has been shown to ameliorate rotenone-induced oxidative stress in zebrafish embryos . It influences cell function by decreasing lipid peroxidation and nitric oxide levels, and normalizing the expressions of brain-derived neurotrophic factor (bdnf), dj1, tnfα and Nrf2 target genes hmox1a and nqo1 .

Molecular Mechanism

At the molecular level, Pyridine-3-boronic acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the Suzuki–Miyaura coupling reaction, where it participates in electronically divergent processes with the metal catalyst .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Pyridine-3-boronic acid exhibits stability and does not degrade easily

Dosage Effects in Animal Models

The effects of Pyridine-3-boronic acid vary with different dosages in animal models. For instance, it has been shown to improve locomotor activities in zebrafish embryos exposed to rotenone

Metabolic Pathways

Pyridine-3-boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors during the Suzuki–Miyaura coupling reaction

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La principale méthode de synthèse de l’acide pyridine-3-boronique implique le piégeage électrophile d’un réactif organométallique avec un ester borique, tel que le borate de triisopropyle (B(OiPr)3) ou le borate de triméthyle (B(OMe)3). Cette réaction est généralement effectuée à basse température pour éviter la suralkylation, qui pourrait conduire à la formation d’esters boriniques au lieu d’acides boroniques .

Méthodes de production industrielle : La production industrielle de l’this compound utilise souvent des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de montages à flux continu pour la manipulation de la chimie organolithienne à l’échelle multigramme a également été rapportée, permettant une production efficace d’acides boroniques .

Analyse Des Réactions Chimiques

Types de réactions : L’acide pyridine-3-boronique subit diverses réactions chimiques, notamment :

Couplage croisé de Suzuki-Miyaura : Cette réaction implique le couplage de l’this compound avec des halogénures d’aryle ou des triflates en présence d’un catalyseur au palladium et d’une base, formant des liaisons carbone-carbone.

N-arylation : En utilisant l’acétylacétonate de cuivre comme catalyseur, l’this compound peut subir des réactions de N-arylation.

Réactifs et conditions courantes :

Catalyseurs au palladium : Utilisés dans les réactions de couplage croisé de Suzuki-Miyaura.

Catalyseurs au cuivre : Utilisés dans les réactions de N-arylation et de cyanation.

Bases : telles que l’hexanoate de potassium-2-éthyle, sont utilisées pour faciliter ces réactions.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pyridine substitués, qui sont des intermédiaires précieux en synthèse organique et en développement pharmaceutique .

Comparaison Avec Des Composés Similaires

L’acide pyridine-3-boronique peut être comparé à d’autres acides boroniques, tels que :

Acide phénylboronique : Souvent utilisé dans les réactions de Suzuki-Miyaura, mais dépourvu de l’hétérocycle azoté présent dans l’this compound.

Acide 4-pyridineboronique : Similaire à l’this compound, mais avec le groupe acide boronique attaché à la quatrième position du cycle pyridinique.

Unicité : La structure unique de l’this compound, avec le groupe acide boronique en position 3, confère une réactivité et une sélectivité distinctes dans diverses réactions chimiques. Sa capacité à former des complexes stables avec les molécules biologiques le distingue également des autres acides boroniques .

Activité Biologique

Pyridine-3-boronic acid (CHBNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial, anticancer, and antiviral research. This article explores the biological activity of pyridine-3-boronic acid, synthesizing findings from various studies, and presenting them in a structured format.

Overview of Pyridine-3-boronic Acid

Pyridine-3-boronic acid is characterized by its boronic acid functional group attached to a pyridine ring. This structural configuration allows for unique interactions with biological targets, making it a valuable scaffold in drug development.

Antibacterial Activity

Pyridine-3-boronic acid and its derivatives have been investigated for their antibacterial properties. Notably, studies have shown that certain derivatives can potentiate the activity of existing antibiotics.

Key Findings:

- Enhancement of Antibiotic Efficacy : Compounds such as 6-(3-phenylpropoxy)pyridine-3-boronic acid were found to enhance the efficacy of ciprofloxacin against Staphylococcus aureus by fourfold, indicating their potential as efflux pump inhibitors .

- Mechanism of Action : The proposed mechanism involves the inhibition of the NorA efflux pump, which is responsible for antibiotic resistance in certain bacterial strains .

Table: Antibacterial Activity of Pyridine-3-boronic Acid Derivatives

| Compound Name | Target Bacteria | Activity Enhancement | Mechanism of Action |

|---|---|---|---|

| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | Staphylococcus aureus | 4-fold increase | NorA efflux pump inhibitor |

| 6-(4-phenylbutoxy)pyridine-3-boronic acid | Staphylococcus aureus | Significant | NorA efflux pump inhibitor |

Anticancer Activity

Research has also highlighted the anticancer potential of pyridine-3-boronic acid derivatives. These compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines.

Key Findings:

- Proteasome Inhibition : Some boronic acids act as proteasome inhibitors, which can halt cancer cell proliferation by inducing cell cycle arrest at the G2/M phase .

- Combination Therapies : Studies indicate that combining pyridine-3-boronic acid derivatives with established chemotherapeutics can enhance therapeutic efficacy while reducing resistance mechanisms .

Antiviral Activity

Pyridine-3-boronic acid has also been explored for its antiviral properties. Its ability to interact with viral proteins presents opportunities for developing antiviral agents.

Key Findings:

- Sialic Acid Binding : Certain derivatives exhibit selective binding to sialic acids under weakly acidic conditions, which is relevant for targeting viral infections that exploit sialic acid interactions .

- Potential Applications : These interactions suggest that pyridine-3-boronic acid could be utilized in designing antiviral drugs, particularly for viruses that rely on sialic acid for entry into host cells.

Case Studies

- Antibacterial Study : A study focusing on the synthesis and evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated significant antibacterial activity against multiple strains, confirming the role of pyridine derivatives in combating resistant bacteria .

- Anticancer Research : In a clinical trial setting, combinations involving bortezomib and pyridine-based compounds showed promising results in managing aggressive lymphomas, highlighting their potential in oncology .

Propriétés

IUPAC Name |

pyridin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMYEXAYWZJVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO2 | |

| Record name | 3-pyridinylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370268 | |

| Record name | Pyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692-25-7 | |

| Record name | Pyridin-3-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1692-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.